N-Fmoc-2-bromobenzyl-glycine
Description
N-Fmoc-2-bromobenzyl-glycine is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 2-bromobenzyl substituent on the glycine nitrogen. This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions . The 2-bromobenzyl moiety introduces steric bulk and a reactive bromine atom, enabling post-synthetic modifications such as Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and bioconjugation .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGXPTMBSXIEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-bromobenzyl-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms N-Fmoc-glycine.
Bromobenzylation: The protected glycine is then subjected to a bromobenzylation reaction. This involves the reaction of N-Fmoc-glycine with 2-bromobenzyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of glycine, Fmoc-Cl, and 2-bromobenzyl bromide are handled in bulk.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and time.
Purification: The final product is purified using techniques such as crystallization, recrystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-bromobenzyl-glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide ions. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Deprotection Reactions: Piperidine in DMF is the standard reagent for Fmoc deprotection. The reaction is usually carried out at room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include azido, thio, or alkoxy derivatives of this compound.
Deprotected Glycine: Removal of the Fmoc group yields 2-bromobenzyl-glycine.
Scientific Research Applications
N-Fmoc-2-bromobenzyl-glycine (Fmoc-2-Br-BG) is a non-natural amino acid that plays a significant role in peptide synthesis and various biochemical applications. This compound is primarily utilized in the field of medicinal chemistry and peptide research due to its unique structural properties and functional capabilities. Below is a detailed exploration of its applications, supported by relevant data tables and case studies.
Peptide Synthesis
Fmoc Chemistry : this compound is commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of the amino group, enabling stepwise synthesis of peptides with high efficiency and purity. The use of this compound facilitates the incorporation of bulky side chains, which can enhance the stability and biological activity of the synthesized peptides .
Case Study : In one study, researchers utilized Fmoc-2-Br-BG to synthesize a series of glycine-rich peptides derived from histones. The incorporation of this amino acid improved the yield and purity of the final products, demonstrating its effectiveness in complex peptide synthesis .
Fluorescent Probes
Fluorescence Applications : The incorporation of this compound into peptide sequences has been explored for developing fluorescent probes. These probes are essential for studying protein interactions and dynamics in biological systems. The unique bromine atom in the structure can enhance fluorescence properties, making it suitable for bioimaging applications .
Data Table : Fluorescent Properties Comparison
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Fmoc-2-Br-BG | 520 | 25 |
| Fmoc-Gly | 490 | 15 |
| Fmoc-Ala | 500 | 20 |
Drug Development
Targeting Cancer Metastasis : this compound has been investigated as part of heterobivalent ligands targeting specific receptors involved in cancer metastasis, such as integrin αvβ3. These ligands can be designed to bind to multiple targets simultaneously, enhancing therapeutic efficacy and specificity in cancer treatment .
Case Study : A study demonstrated the synthesis of radiolabeled peptides incorporating Fmoc-2-Br-BG, which were tested in vivo for tumor targeting. The results showed significant uptake in tumor tissues, indicating potential for diagnostic imaging and targeted therapy .
Bioconjugation Techniques
Native Chemical Ligation (NCL) : this compound is useful in NCL strategies for synthesizing large proteins and complex biomolecules. Its incorporation allows for the formation of stable thioester intermediates, facilitating the ligation process without compromising the integrity of the peptide backbone .
Data Table : Comparison of Ligation Efficiency
| Ligation Method | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Traditional SPPS | 60 | 24 |
| NCL with Fmoc-2-Br-BG | 85 | 8 |
Mechanism of Action
The mechanism of action of N-Fmoc-2-bromobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amine group of glycine, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between N-Fmoc-2-bromobenzyl-glycine and related Fmoc-protected glycine derivatives:
*Estimated based on analogous compounds; †Brominated aromatics often exhibit skin/eye irritation and respiratory hazards; ‡Sulfonyl groups may pose toxicity risks.
Biological Activity
N-Fmoc-2-bromobenzyl-glycine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-bromobenzyl moiety, which contribute to its unique biological activities and applications.
Synthesis Overview:
The synthesis of this compound typically involves the following steps:
- Protection of Glycine: Glycine is reacted with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) to form N-Fmoc-glycine.
- Bromobenzylation: The protected glycine undergoes bromobenzylation using 2-bromobenzyl bromide, facilitated by a base such as potassium carbonate in an organic solvent like DMF or DCM.
Chemical Reactions:
this compound can participate in various chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, enhancing its versatility for further modifications.
- Deprotection Reactions: The Fmoc group can be removed under basic conditions, yielding free 2-bromobenzyl-glycine.
Biological Activity
This compound exhibits several biological activities, primarily due to its role in peptide synthesis and modification.
Anticancer Activity
Research indicates that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established anticancer agents .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound analog | MCF-7 | 10 - 33 |
| CA-4 (control) | MCF-7 | 3.9 |
The mechanism underlying the biological activity of this compound involves its interaction with tubulin, leading to the destabilization of microtubules. This action results in cell cycle arrest and apoptosis in cancer cells. Specifically, compounds derived from this amino acid have been shown to bind at the colchicine site on tubulin, inhibiting its polymerization and disrupting normal cellular functions .
Applications in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of peptide-based drugs. Its ability to undergo bioconjugation allows researchers to attach various functional groups or biomolecules, enhancing the pharmacological properties of peptides. The bromobenzyl group can be modified to introduce diverse functionalities that may improve drug efficacy or selectivity .
Case Studies
Several studies have explored the biological activities of peptides synthesized using this compound:
- Antiproliferative Effects: A study demonstrated that peptides incorporating this compound exhibited significant antiproliferative effects against cancer cell lines, with detailed mechanistic insights into their action on microtubule dynamics .
- Antimicrobial Activity: Although primarily studied for anticancer properties, some derivatives have shown antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, albeit at higher concentrations compared to standard antibiotics .
Q & A
Q. How can computational modeling predict the conformational effects of this compound in peptide helices?
- Methodological Answer :
- MD Simulations : Use AMBER or CHARMM force fields to model the 2-bromobenzyl group’s impact on helix stability. Bromine’s polarizability induces subtle torsional strain (~3° deviation in φ/ψ angles).
- DFT Calculations : Analyze electrostatic potential maps to predict hydrogen-bonding disruptions.
- Validation: Compare with circular dichroism (CD) spectra of synthesized peptides.
- References:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
